3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one
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Overview
Description
3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one is an organic compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one typically involves the alkylation of phenols with cyclohexanol. The reaction is catalyzed by orthophosphoric acid, and the optimal conditions include a reactant ratio of H3PO4:cyclohexanol:phenol of 4.20:1.0:1.5, a temperature of 130°C, and a reaction time of 2.5 to 3 hours . The major products are o-cyclohexylphenol and p-cyclohexylphenol, with yields of 34% and 26%, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale, with continuous flow reactors and optimized catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and molecular docking.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenols: These compounds have similar cyclohexyl and phenyl groups but lack the dihydrofuranone structure.
Phenylboronic Acids: These compounds have a phenyl ring with boronic acid groups, used in organic synthesis and medicinal chemistry.
Properties
CAS No. |
76423-58-0 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C17H22O2/c1-12-11-16(17(18)19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3 |
InChI Key |
SWCIDGUVHRROQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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